Metflurazon

概要

説明

Metflurazon is a pyridazinone herbicide known for its ability to inhibit photosynthesis in plants. It is primarily used to control a wide range of weeds in various crops. The compound is particularly effective due to its selective action on photosynthetic organisms, making it a valuable tool in agricultural weed management.

準備方法

Synthetic Routes and Reaction Conditions: Metflurazon is synthesized through a series of chemical reactions involving the formation of the pyridazinone ring The synthesis typically starts with the reaction of 4-chloro-3-nitrobenzoic acid with hydrazine to form the corresponding hydrazide This intermediate is then cyclized to form the pyridazinone ring

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as recrystallization and purification to remove any impurities and achieve the desired product quality.

化学反応の分析

Types of Reactions: Metflurazon undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various metabolites.

Reduction: The nitro group in this compound can be reduced to an amine group.

Substitution: The chlorine atom in the pyridazinone ring can be substituted with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Formation of hydroxylated metabolites.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted pyridazinone derivatives.

科学的研究の応用

Chemistry

Metflurazon serves as a model compound for studying herbicide mechanisms and developing new herbicides. Researchers investigate:

- Herbicide Action Mechanisms : Understanding how this compound interacts with plant biochemistry helps in designing more effective herbicides.

- Chemical Synthesis Studies : The synthesis pathways of this compound provide insights into reaction mechanisms relevant to organic chemistry.

Biology

In biological research, this compound is utilized to explore:

- Effects on Photosynthetic Organisms : Studies focus on how this herbicide affects various plant species and algal populations, aiding in understanding ecological impacts.

- Plant Physiology : Research examines how this compound influences physiological processes such as growth and photosynthesis in target and non-target species .

Medicine

Emerging studies suggest potential medicinal applications:

- Drug Development : Investigations into this compound's biochemical pathways may lead to new therapeutic agents targeting similar mechanisms in human health.

- Toxicological Studies : Understanding the toxic effects of this compound on non-target organisms can inform safety assessments for human exposure and environmental impact .

Industry

This compound's application extends into agricultural research:

- Weed Control Innovations : Researchers are developing more effective and environmentally friendly weed management strategies using this compound as a benchmark.

- Sustainability Practices : Studies focus on integrating this compound into sustainable agricultural practices to reduce reliance on more harmful herbicides .

Case Studies

作用機序

Metflurazon exerts its herbicidal effects by inhibiting the enzyme phytoene desaturase, which is involved in the biosynthesis of carotenoids. Carotenoids are essential for protecting chlorophyll from photooxidative damage. By inhibiting this enzyme, this compound disrupts the production of carotenoids, leading to the accumulation of reactive oxygen species and ultimately causing cell death in photosynthetic organisms.

類似化合物との比較

Norflurazon: Another pyridazinone herbicide with a similar mode of action.

Fluridone: A herbicide that also inhibits carotenoid biosynthesis but through a different enzyme.

Metflurazon’s unique properties and selective action make it a valuable tool in agricultural weed management and a subject of ongoing scientific research.

生物活性

Metflurazon, a pyridazinone herbicide, is primarily used for weed control in various agricultural settings. Its biological activity has been extensively studied, particularly regarding its effects on photosynthetic organisms and its biotransformation processes in aquatic environments. This article synthesizes findings from diverse sources to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, toxicity, and biodegradation pathways.

This compound acts as a selective herbicide by inhibiting carotenoid biosynthesis in plants. This inhibition leads to photobleaching of chlorophyll, ultimately resulting in plant death. The herbicide's mechanism is linked to its ability to interfere with the enzyme phytoene desaturase, which is crucial for carotenoid production .

N-Demethylation Process

The biotransformation of this compound into norflurazon involves N-demethylation, primarily mediated by cytochrome P450 monooxygenases in unicellular green algae. Studies have shown that different algal species exhibit varying sensitivities to this compound, with Chlorella fusca being 25 to 80 times more sensitive than Chlorella sorokiniana due to differences in their N-demethylase activity .

Table 1: Sensitivity of Algal Species to this compound

| Algal Species | Sensitivity Level | K(m) Value (µM) |

|---|---|---|

| Chlorella fusca | High | 0.5 |

| Chlorella sorokiniana | Moderate | 5.0 |

The apparent K(m) values indicate that Chlorella fusca has a tenfold higher affinity for this compound compared to Chlorella sorokiniana, suggesting that metabolic pathways can significantly influence the toxicity and degradation of the herbicide in aquatic ecosystems .

Impact on Aquatic Ecosystems

The transformation of this compound into norflurazon not only indicates a potential increase in toxicity but also highlights the importance of understanding these processes for ecological risk assessments. The presence of distinct P450 isoforms in algae suggests a complex interaction between herbicides and algal metabolism, which can vary based on environmental conditions and developmental stages .

Case Studies on Biodegradation

Recent studies have explored the biodegradation capabilities of various algal species concerning this compound and related compounds. For instance, research indicates that certain microalgae can effectively remove contaminants from wastewater through both biosorption and biotransformation mechanisms.

Table 2: Biodegradation Efficiency of Algal Species

| Pollutant | Algal Species | Degradation Rate (%) | References |

|---|---|---|---|

| This compound | Chlamydomonas reinhardtii | 37.7 | |

| Fluometuron | Anabaena spp. | 60 | |

| Diclofenac | Chlamydomonas reinhardtii | 38 |

These findings suggest that while this compound poses risks to aquatic life through its toxic metabolites, certain algal species possess the capability to mitigate these effects through biodegradation.

特性

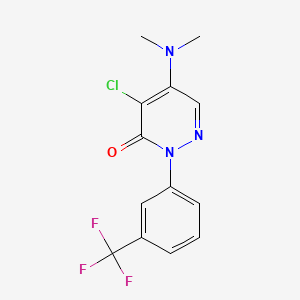

IUPAC Name |

4-chloro-5-(dimethylamino)-2-[3-(trifluoromethyl)phenyl]pyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClF3N3O/c1-19(2)10-7-18-20(12(21)11(10)14)9-5-3-4-8(6-9)13(15,16)17/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYQMVKQKBFFDOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C(=O)N(N=C1)C2=CC=CC(=C2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClF3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8042133 | |

| Record name | Metflurazon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8042133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23576-23-0 | |

| Record name | Metflurazon [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023576230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metflurazon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8042133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METFLURAZON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NT6HY78WBN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。